

2-Chloro-N-(2,4-dimethylphenyl)acetamide biological activity

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Compound of Interest

Compound Name: 2-Chloro-N-(2,4-dimethylphenyl)acetamide
CAS No.: 39106-10-0
Cat. No.: B126552

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Technical Guide: 2-Chloro-N-(2,4-dimethylphenyl)acetamide Reactivity, Isomeric Impurity Profiling, and Toxicological Mechanisms Executive Summary

2-Chloro-N-(2,4-dimethylphenyl)acetamide (also known as

-chloro-2,4-dimethylacetanilide) is a potent electrophilic intermediate. While structurally homologous to the ubiquitous Lidocaine precursor (the 2,6-isomer), the 2,4-isomer exhibits distinct biological and chemical behaviors driven by its asymmetric steric profile.

In pharmaceutical development, this compound is primarily encountered as a Process-Related Impurity (PRI) or a Genotoxic Impurity (GTI). Its biological activity is defined by high alkylating potential toward thiol-containing enzymes and rapid enzymatic hydrolysis, rendering it pharmacologically unstable but toxicologically significant.

Part 1: Chemical Architecture & Isomeric Significance

The biological activity of this molecule is governed by two structural features: the electrophilic -chloro moiety and the 2,4-dimethyl substitution pattern.

1.1 The Electrophilic Trigger

The chlorine atom on the

-carbon creates a dipole, rendering the adjacent methylene carbon highly electrophilic. This site is prone to

attacks by biological nucleophiles, particularly:

- Thiols (-SH): Glutathione, Cysteine residues in proteins.
- Amines (-NH₂): DNA bases (potential genotoxicity), N-terminal amino acids.

1.2 The "Ortho" Effect (2,4- vs. 2,6-Isomerism)

This is the critical distinction for researchers.

- 2,6-Isomer (Lidocaine Precursor): The two ortho methyl groups sterically shield the amide bond and the -carbon. This protection confers stability against amidases (prolonging anesthetic duration) and modulates reactivity.
- 2,4-Isomer (The Topic): Lacks one ortho shield. The amide bond is exposed.
 - Consequence 1: Rapid Hydrolysis. In vivo, amidases cleave the 2,4-isomer much faster than the 2,6-isomer, limiting its utility as a drug scaffold.
 - Consequence 2: Altered Toxicity. The 2,4-xylidine metabolite released upon hydrolysis is a known carcinogen and hepatotoxin.

Part 2: Biological Mechanisms of Action

The "activity" of this compound is best described as toxicological reactivity rather than therapeutic receptor binding.

2.1 Protein Alkylation (Haptenization)

The compound acts as a hapten. The chlorine is displaced by skin proteins (e.g., keratinocyte surface proteins), forming a stable covalent adduct. This protein-hapten complex is processed by Langerhans cells, triggering T-cell proliferation. This is the mechanism behind its classification as a strong skin sensitizer.

2.2 Oxidative Stress Pathway

Upon cellular entry, the compound rapidly depletes intracellular Glutathione (GSH) via spontaneous or GST-mediated conjugation.

- Mechanism:
- Result: Drop in GSH:GSSG ratio

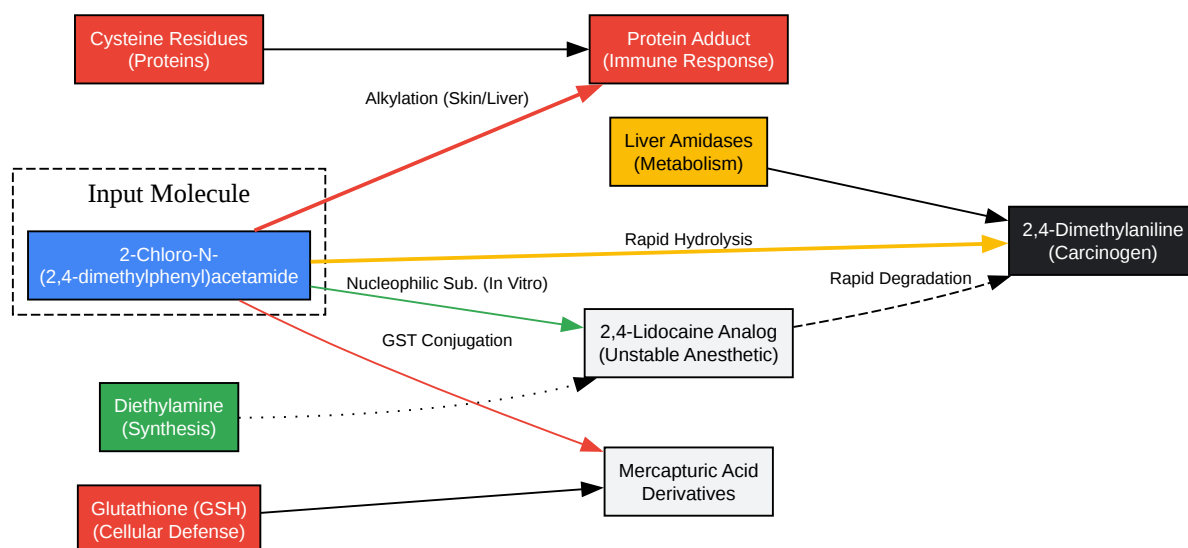
Accumulation of Reactive Oxygen Species (ROS)

Mitochondrial permeability transition

Apoptosis.

2.3 Visualization of Biological Pathways

The following diagram illustrates the divergent fates of the molecule: Therapeutic Synthesis vs. Toxicological Alkylation.



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Caption: Divergent pathways of **2-Chloro-N-(2,4-dimethylphenyl)acetamide**. Note the high susceptibility to hydrolysis and protein alkylation compared to stable synthetic conversion.

Part 3: Experimental Protocols & Detection

For drug development professionals, distinguishing the 2,4-isomer from the 2,6-isomer is critical for Quality Control (QC).

3.1 Protocol: HPLC separation of Isomeric Impurities

This protocol ensures the detection of the 2,4-isomer (impurity) within a matrix of the 2,6-isomer (intermediate).

- Objective: Quantify 2,4-isomer at <0.10% levels.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 5µm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

- Mobile Phase B: Acetonitrile (ACN).
- Gradient:

Time (min)	% A	% B	Rationale
0.0	80	20	Initial equilibration.
15.0	40	60	Slow ramp to separate isomers based on hydrophobicity.

| 20.0 | 10 | 90 | Column wash. |

- Flow Rate: 1.0 mL/min.
- Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Aromatic ring).
- Self-Validation Check: The 2,4-isomer is slightly less polar than the 2,6-isomer due to the exposed methyl group at the para position interacting with the stationary phase. Expect the 2,4-isomer to elute after the 2,6-isomer.

3.2 Protocol: In Chemico Alkylation Assay (GSH Reactivity)

To assess the toxicity/sensitization potential without animal testing (OECD 442C compliant approach).

- Preparation: Dissolve test compound (100 μ M) in acetonitrile.
- Incubation: Mix with Glutathione (GSH) solution (excess, 1 mM) in Phosphate Buffer (pH 7.4).
- Conditions: Incubate at 37°C for 24 hours.
- Analysis: Analyze aliquots via HPLC-MS.
- Calculation:

- Interpretation: >10% depletion indicates high alkylating potential and probable skin sensitization risk.

Part 4: Toxicological Data Summary

The following table synthesizes the known toxicological parameters for

-chloroacetanilides, emphasizing the risks associated with the 2,4-isomer.

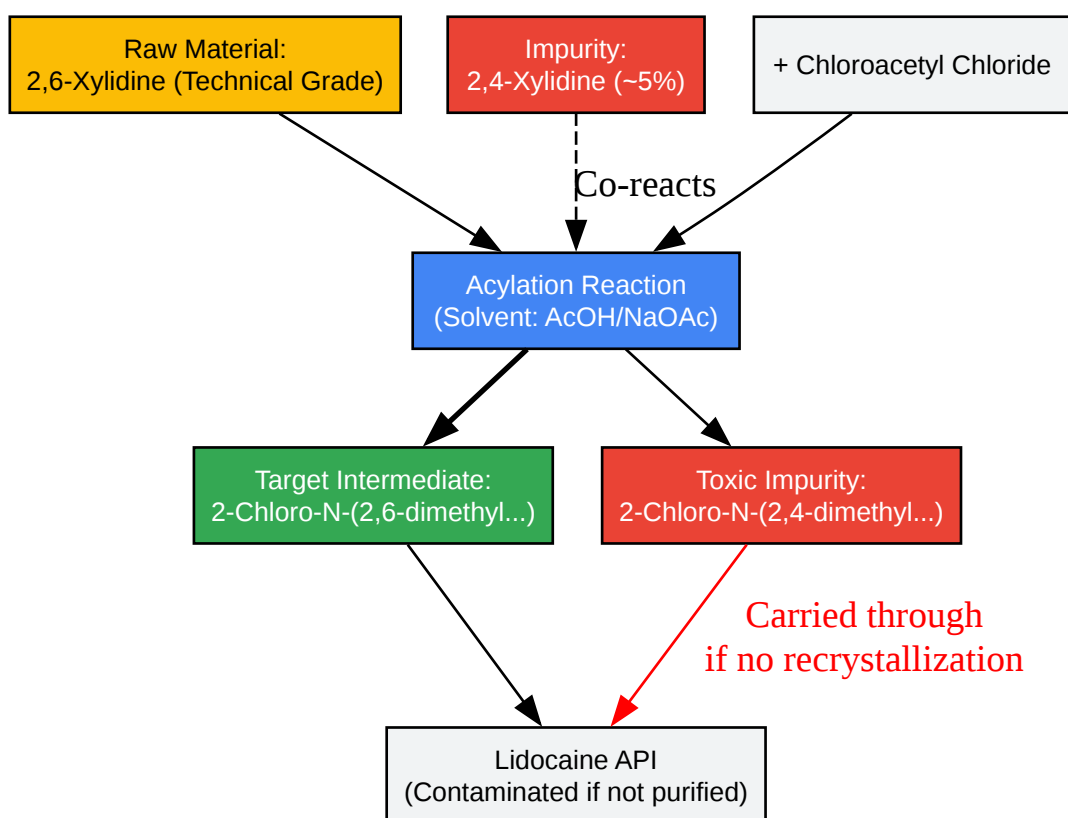
Parameter	Outcome	Mechanism	Relevance to Pharma
Genotoxicity	Positive (Weak)	Alkylation of DNA bases (N7-guanine).	Must be controlled as a mutagenic impurity (ICH M7).
Skin Sensitization	Strong (Category 1A)	Haptenization of skin proteins (LLNA assay positive).	Occupational hazard during API synthesis.
Metabolic Stability	Low (min)	Accessible amide bond allows rapid amidase cleavage.	2,4-analogs fail as local anesthetics (duration too short).
Hepatotoxicity	Moderate	GSH depletion + release of 2,4-xylylidine.	2,4-xylylidine is a known hepatocarcinogen.

Part 5: Synthesis & Impurity Origins[1]

Understanding the origin is the only way to control the biological risk.

- Reaction: 2,4-Dimethylaniline + Chloroacetyl Chloride
2-Chloro-N-(2,4-dimethylphenyl)acetamide + HCl.
- The Critical Error: Using "Technical Grade" Xylylidine.
 - Commercial 2,6-xylylidine often contains 5-15% of the 2,4-isomer.

- Since the chemical properties are nearly identical, the 2,4-chloroacetamide forms alongside the 2,6-product.
- Purification: Recrystallization in Toluene/Hexane is required to remove the 2,4-isomer, which is generally more soluble.



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Caption: Co-synthesis of the 2,4-isomer impurity during standard Lidocaine production.

References

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Sources

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